Cas no 1896829-63-2 (1-(4-cyclopropylphenyl)cyclopropylmethanamine)
1-(4-cyclopropylphenyl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-cyclopropylphenyl)cyclopropylmethanamine
- 1896829-63-2
- [1-(4-cyclopropylphenyl)cyclopropyl]methanamine
- EN300-1778122
-
- Inchi: 1S/C13H17N/c14-9-13(7-8-13)12-5-3-11(4-6-12)10-1-2-10/h3-6,10H,1-2,7-9,14H2
- InChI Key: POLYWRDHTUYELQ-UHFFFAOYSA-N
- SMILES: NCC1(C2C=CC(=CC=2)C2CC2)CC1
Computed Properties
- Exact Mass: 187.136099547g/mol
- Monoisotopic Mass: 187.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
1-(4-cyclopropylphenyl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778122-0.05g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1778122-0.1g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1778122-0.25g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1778122-0.5g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1778122-1.0g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1778122-2.5g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1778122-5.0g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1778122-10.0g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1778122-1g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1778122-5g |
[1-(4-cyclopropylphenyl)cyclopropyl]methanamine |
1896829-63-2 | 5g |
$3687.0 | 2023-09-20 |
1-(4-cyclopropylphenyl)cyclopropylmethanamine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-(4-cyclopropylphenyl)cyclopropylmethanamine
Introduction to 1-(4-cyclopropylphenyl)cyclopropylmethanamine (CAS No. 1896829-63-2)
1-(4-cyclopropylphenyl)cyclopropylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 1896829-63-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a unique structural motif combining a cyclopropyl group with a phenyl ring substituted at the para position, has garnered attention due to its potential pharmacological properties. The presence of both cyclopropyl and amine functionalities suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation in drug discovery.
The structural framework of 1-(4-cyclopropylphenyl)cyclopropylmethanamine is characterized by its aromaticity and the steric constraints imposed by the cyclopropyl groups. The para-substituted phenyl ring introduces a degree of electronic modulation, which can influence the compound's reactivity and binding affinity. This combination of features makes it an intriguing subject for synthetic chemists and medicinal biologists alike.
In recent years, there has been growing interest in the development of novel compounds that incorporate cyclopropyl moieties. Cyclopropane rings are known for their high reactivity and ability to engage in non-classical interactions with biological targets, such as enzymes and receptors. The incorporation of cyclopropyl groups into pharmaceutical candidates has been shown to enhance binding affinity and selectivity, making them valuable tools in the quest for new therapeutics.
1-(4-cyclopropylphenyl)cyclopropylmethanamine represents a sophisticated derivative that builds upon these principles. The amine functionality at the cyclopropylmethane position provides a handle for further derivatization, allowing chemists to explore a wide range of analogues with tailored properties. This flexibility is crucial in drug discovery, where optimizing potency, selectivity, and pharmacokinetic profiles is essential for successful development.
One of the key aspects of studying 1-(4-cyclopropylphenyl)cyclopropylmethanamine is its potential as a scaffold for developing new therapeutic agents. The compound's unique structural features suggest that it may interact with biological targets in ways that differ from more conventional molecules. This has led to its investigation as a candidate for various therapeutic areas, including central nervous system disorders, inflammatory diseases, and oncology.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-(4-cyclopropylphenyl)cyclopropylmethanamine for potential biological activity. Molecular modeling techniques can predict how a molecule will interact with biological targets based on its structure, allowing researchers to prioritize promising candidates for experimental validation. These computational methods have been instrumental in identifying lead compounds that exhibit desirable pharmacological properties.
The synthesis of 1-(4-cyclopropylphenyl)cyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The need to construct the cyclopropane ring while maintaining regioselectivity requires careful planning and execution. However, recent advances in synthetic methodologies have made it increasingly feasible to access complex molecules like this one with high efficiency and purity.
In addition to its synthetic significance, 1-(4-cyclopropylphenyl)cyclopropylmethanamine has been the subject of several preliminary biological studies. These investigations have provided valuable insights into its potential pharmacological activity and have laid the groundwork for more extensive research programs. For instance, studies have shown that derivatives of this compound exhibit modulatory effects on certain enzymes and receptors, suggesting therapeutic relevance.
The development of novel pharmaceuticals often involves iterative cycles of synthesis, biological testing, and optimization. 1-(4-cyclopropylphenyl)cyclopropylmethanamine serves as a prime example of this process. By systematically modifying its structure and evaluating the resulting analogues, researchers can identify compounds with improved pharmacological profiles. This approach is particularly valuable in modern drug discovery, where precision and efficiency are paramount.
Looking ahead, the future prospects for 1-(4-cyclopropylphenyl)cyclopropylmethanamine are promising. As our understanding of biological systems continues to grow, so too does our ability to design molecules that interact with them in specific ways. The compound's unique structural features make it an attractive candidate for further exploration, both in academic research settings and in industry pipelines.
In conclusion,1-(4-cyclopropylphenyl)cyclopropylethanamine (CAS No. 1896829-63-2) represents a significant advancement in pharmaceutical chemistry. Its structural complexity, combined with its potential pharmacological activity, makes it a valuable tool for researchers seeking to develop new therapeutics. As computational methods improve and synthetic techniques evolve,this compound is poised to play an important role in the next generation of drug discovery efforts.
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